3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, cyclization reactions can be employed to form the quinazoline core.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 3-methylbenzyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
Final Cyclization: Formation of the dione structure through oxidation or other cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the dione group to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,4-dione derivatives, while reduction could produce quinazoline-2,4-diol derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as anti-cancer or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological targets. Potential mechanisms might include:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar core structures.
Phenyl and Benzyl Substituted Quinazolines: Compounds with similar substituents on the quinazoline core.
Uniqueness
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-7-6-8-17(13-16)15-25-20-10-5-4-9-19(20)23(27)26(24(25)28)18-11-12-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIZDSOQYWOUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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